The compound lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate is a complex organic molecule featuring multiple functional groups, including phosphonate, amino acid derivatives, and a purine base. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Glutaryl-CoA functions within the context of amino acid metabolism. It is an intermediate formed during the breakdown of glutamic acid. In healthy individuals, it's further converted to crotonyl-CoA. However, its specific mechanism of action in research applications (e.g., biosensor development) might require further investigation from the relevant studies [].
The synthesis of such complex compounds typically involves multi-step organic reactions including:
Each step requires careful optimization to ensure yield and purity.
Potential applications for this compound include:
Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies may involve:
Several compounds share structural similarities with lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate:
Compound Name | Similarities | Unique Features |
---|---|---|
Adenosine Triphosphate | Contains a purine base and phosphate groups | Essential energy carrier in cells |
Phosphocreatine | Phosphate donor in energy metabolism | Involved in muscle energy regeneration |
Guanosine Monophosphate | Another nucleoside with phosphate | Plays a role in signaling pathways |
These compounds highlight the unique aspects of the original compound while emphasizing its potential roles in biochemical processes.
The exploration of CoA analogues began with the discovery of desulpho-CoA in the 1960s, which replaced the thiol group with hydrogen to study acyl-transfer mechanisms. By the 1990s, synthetic methods enabled the creation of phosphopantetheine-based analogues, such as 3′-dephospho-CoA thiophosphate, which resisted enzymatic degradation while maintaining substrate recognition. The incorporation of lithium ions emerged as a strategy to modulate CoA’s electrochemical properties, leveraging lithium’s small ionic radius (0.76 Å) and high charge density to stabilize phosphate groups. Early work by Martin et al. (1994) demonstrated that lithium salts of CoA improved solubility in aqueous buffers by 40% compared to sodium or potassium counterparts.
Lithium-CoA derivatives exhibit three key advantages:
Metal coordination in nucleotide complexes follows the Irving-Williams series, but lithium’s unique behavior defies traditional trends. 7Li NMR studies reveal that Li⁺ binds ATP·Mg²⁺ with a dissociation constant (Kd) of 1.6 ± 0.2 mM, forming a ternary complex that persists even under Mg²⁺ saturation. In CoA derivatives, lithium preferentially associates with the 3′-phosphoryl group, as evidenced by 31P chemical shifts of −0.8 ppm in D2O. This interaction modulates the pKa of CoA’s thiol group from 8.1 to 7.4, enhancing nucleophilicity in acyl-transfer reactions.
Recent applications focus on metabolic engineering and drug discovery:
Irritant